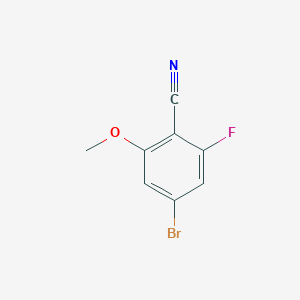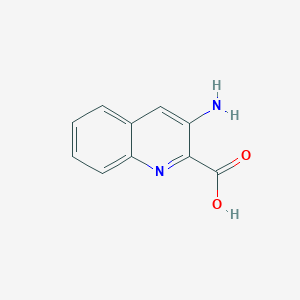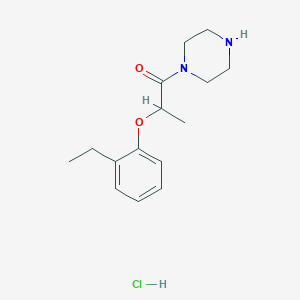
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, including its geometry, conformation, and configuration.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Pharmacological Management in Psychiatry
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride has been studied in the context of psychiatric disorders, primarily for its calming effect without impairing mental acuity. Its mechanism of action may involve the suppression of activity in certain regions of the central nervous system (CNS). This compound is prescribed primarily for the treatment of anxiety and as a sedative/hypnotic, providing relief without cortical depression (Johnson, 1982).
Dermatological Sensitivities
In dermatology, the compound has been associated with skin reactions, particularly when used to treat conditions like urticaria and atopic dermatitis. In some cases, a maculopapular eruption can occur shortly after the administration of the drug. Patch testing has shown sensitivity to this compound, indicating its potential to induce allergic reactions under certain conditions (Michel et al., 1997).
HIV-1 Protease Inhibition
Interestingly, derivatives of this compound have been explored for their potential in inhibiting the human immunodeficiency virus type 1 (HIV-1) protease. These studies are part of the broader search for effective antiretroviral therapies. The metabolites of such derivatives and their presence in human urine following administration have been a subject of clinical evaluation, indicating the compound's relevance in the development of HIV treatments (Balani et al., 1995).
Metabolic Pathways
The compound's metabolic pathways in humans have been studied, providing insights into its biotransformation and the resulting metabolites. Such research is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy. For instance, studies have detailed the urinary metabolism of related compounds, shedding light on the metabolic fate and the potential side effects or interactions of the drug within the human body (Constantin & Pognat, 1978).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This would involve speculating on potential future research directions, such as new synthesis methods, potential applications, and areas of interest for further study.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(2-ethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-3-13-6-4-5-7-14(13)19-12(2)15(18)17-10-8-16-9-11-17;/h4-7,12,16H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHSUTRVTZVSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



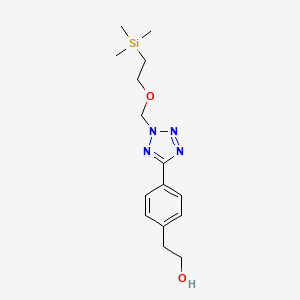
![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1525748.png)
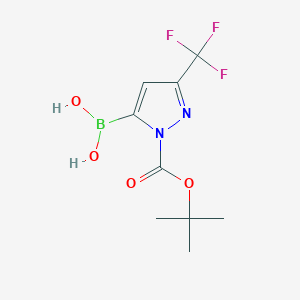
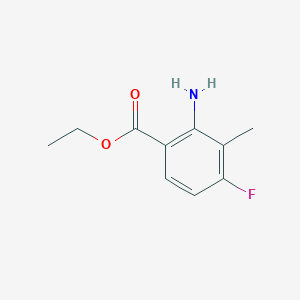
![tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1525753.png)

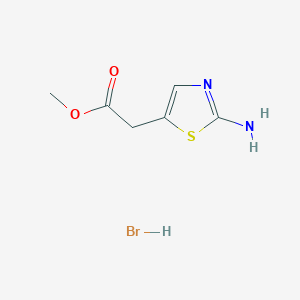
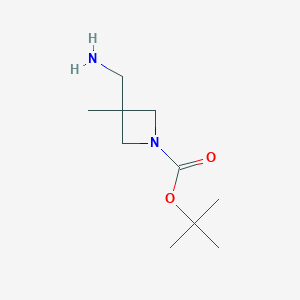
![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)
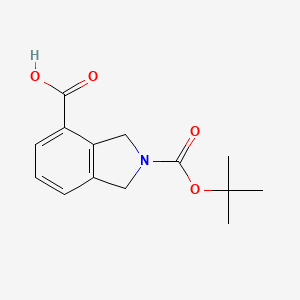
![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)
